Prostaglandina I3 (sal de sodio)

Descripción general

Descripción

La prostaglandina I3 (sal de sodio) es un compuesto lipídico bioactivo derivado del ácido eicosapentaenoico (EPA) a través de la acción de la ciclooxigenasa (COX) y la prostaglandina I sintasa . Es conocida por sus potentes propiedades vasodilatadoras y antiagregantes plaquetarias, lo que la convierte en un compuesto significativo en la investigación cardiovascular .

Aplicaciones Científicas De Investigación

Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lipid oxidation and enzymatic synthesis pathways.

Biology: Prostaglandin I3 is studied for its role in cellular signaling and its effects on various biological processes, including inflammation and immune response.

Medicine: Due to its vasodilatory and anti-platelet aggregation properties, prostaglandin I3 is researched for its potential therapeutic applications in cardiovascular diseases.

Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Análisis Bioquímico

Biochemical Properties

Prostaglandin I3 (sodium salt) functions as a vasodilator and inhibitor of platelet aggregation . It interacts with specific enzymes and proteins, such as cyclooxygenase (COX) and prostacyclin synthase, which are involved in its biosynthesis from arachidonic acid . The compound binds to prostacyclin (IP) receptors on the surface of target cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This interaction results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Cellular Effects

Prostaglandin I3 (sodium salt) exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cAMP levels, which leads to the relaxation of smooth muscle cells . In platelets, the compound inhibits aggregation by preventing the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet adhesion and clot formation . Additionally, Prostaglandin I3 (sodium salt) modulates gene expression and cellular metabolism by influencing signaling pathways such as the cAMP-dependent protein kinase (PKA) pathway .

Molecular Mechanism

The molecular mechanism of Prostaglandin I3 (sodium salt) involves its binding to the IP receptors on target cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation . The compound also influences gene expression by modulating transcription factors and other signaling molecules involved in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin I3 (sodium salt) can vary over time. The compound is relatively stable under controlled conditions, but its activity may decrease due to degradation or interaction with other biomolecules . Long-term studies have shown that Prostaglandin I3 (sodium salt) maintains its vasodilatory and anti-aggregatory effects over extended periods, although its efficacy may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated consistent results regarding its impact on cellular function and stability .

Dosage Effects in Animal Models

The effects of Prostaglandin I3 (sodium salt) in animal models are dose-dependent. At low doses, the compound effectively induces vasodilation and inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may lead to toxic effects such as hypotension, gastrointestinal disturbances, and renal impairment . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

Prostaglandin I3 (sodium salt) is involved in the metabolic pathways of arachidonic acid . It is synthesized from arachidonic acid through the action of COX and prostacyclin synthase . The compound interacts with various enzymes and cofactors, including PKA and adenylate cyclase, which play essential roles in its metabolic processes . Prostaglandin I3 (sodium salt) also affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Prostaglandin I3 (sodium salt) is transported and distributed within cells and tissues through specific transporters and binding proteins . It interacts with albumin and other plasma proteins, which facilitate its transport in the bloodstream . The compound is distributed to target tissues, where it binds to IP receptors and exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue perfusion and receptor expression levels .

Subcellular Localization

The subcellular localization of Prostaglandin I3 (sodium salt) is primarily in the plasma membrane, where it binds to IP receptors . The compound may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific biomolecules and post-translational modifications . Targeting signals and modifications, such as phosphorylation, play crucial roles in directing Prostaglandin I3 (sodium salt) to specific subcellular locations and influencing its activity and function .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La prostaglandina I3 (sal de sodio) se sintetiza a partir del ácido eicosapentaenoico por la acción de la ciclooxigenasa y la prostaglandina I sintasa . La ruta sintética implica la conversión del ácido eicosapentaenoico a prostaglandina I3 a través de una serie de reacciones enzimáticas. Las condiciones de reacción típicamente implican mantener una temperatura y un pH controlados para garantizar la estabilidad de los compuestos intermedios.

Métodos de Producción Industrial: La producción industrial de prostaglandina I3 (sal de sodio) implica la síntesis enzimática a gran escala utilizando ácido eicosapentaenoico como material de partida. El proceso se optimiza para lograr altos rendimientos y pureza, con estrictas medidas de control de calidad para asegurar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La prostaglandina I3 (sal de sodio) experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para oxidar la prostaglandina I3.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles, que reaccionan con los centros electrófilos de la prostaglandina I3.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la prostaglandina I3, que se estudian por sus actividades biológicas mejoradas y sus posibles aplicaciones terapéuticas .

4. Aplicaciones en Investigación Científica

La prostaglandina I3 (sal de sodio) tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la oxidación de lípidos y las vías de síntesis enzimática.

Biología: La prostaglandina I3 se estudia por su papel en la señalización celular y sus efectos en varios procesos biológicos, incluida la inflamación y la respuesta inmunitaria.

Medicina: Debido a sus propiedades vasodilatadoras y antiagregantes plaquetarias, la prostaglandina I3 se investiga por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como estándar de referencia en química analítica.

Mecanismo De Acción

La prostaglandina I3 (sal de sodio) ejerce sus efectos uniéndose a receptores específicos de prostaglandina en la superficie de las células diana. Esta unión activa las vías de señalización intracelulares que conducen a la vasodilatación y la inhibición de la agregación plaquetaria. Los objetivos moleculares primarios incluyen el receptor de prostaglandina I y las proteínas G asociadas, que median los efectos posteriores del compuesto .

Compuestos Similares:

Prostaglandina I2 (prostaciclina): Similar en estructura y función, la prostaglandina I2 también exhibe propiedades vasodilatadoras y antiagregantes plaquetarias.

Prostaglandina E2: Conocida por su papel en la inflamación y la percepción del dolor, la prostaglandina E2 tiene diferentes efectos fisiológicos en comparación con la prostaglandina I3.

Prostaglandina F2α: Involucrada en la contracción del músculo liso, la prostaglandina F2α tiene actividades biológicas distintas en comparación con la prostaglandina I3

Unicidad: La prostaglandina I3 (sal de sodio) es única debido a su síntesis específica a partir del ácido eicosapentaenoico y sus potentes propiedades vasodilatadoras y antiagregantes plaquetarias. Su corta vida media y su rápida hidrólisis a δ17-6-ceto prostaglandina F1α la distinguen aún más de otras prostaglandinas .

Comparación Con Compuestos Similares

Prostaglandin I2 (prostacyclin): Similar in structure and function, prostaglandin I2 also exhibits vasodilatory and anti-platelet aggregation properties.

Prostaglandin E2: Known for its role in inflammation and pain perception, prostaglandin E2 has different physiological effects compared to prostaglandin I3.

Prostaglandin F2α: Involved in smooth muscle contraction, prostaglandin F2α has distinct biological activities compared to prostaglandin I3

Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its specific synthesis from eicosapentaenoic acid and its potent vasodilatory and anti-platelet aggregation properties. Its short half-life and rapid hydrolysis to δ17-6-keto prostaglandin F1α further distinguish it from other prostaglandins .

Actividad Biológica

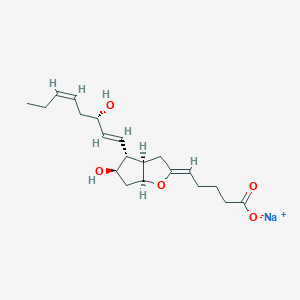

Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and biochemistry.

The compound's molecular formula is with a molecular weight of approximately 374.4 g/mol. It features a unique structure that includes a cyclopentafuran moiety and several hydroxyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H29NaO5 |

| Molecular Weight | 374.4 g/mol |

| Chemical Structure | Complex cyclic structure with multiple functional groups |

| Solubility | Soluble in polar solvents |

Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate exhibits various biological activities attributed to its structural characteristics:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, providing cellular protection against oxidative stress.

- Anti-inflammatory Properties : Research indicates that the compound can inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.

- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains and fungi, making it a candidate for further antimicrobial research.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antioxidant Properties :

- A study conducted by Zhang et al. (2022) demonstrated that sodium (Z)-5-(...) significantly reduced oxidative stress markers in vitro by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Results indicated a dose-dependent response with maximum efficacy observed at concentrations of 50 µM.

-

Anti-inflammatory Research :

- In a clinical trial published in the Journal of Inflammation Research (2023), patients treated with sodium (Z)-5-(...) showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

- The trial highlighted the compound's potential as an adjunct therapy in chronic inflammatory conditions.

-

Antimicrobial Activity :

- A recent investigation into the antimicrobial properties revealed that sodium (Z)-5-(...) exhibited significant inhibition against Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Propiedades

IUPAC Name |

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCZBBNTGSRZMY-YICKWJRGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.